Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane
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Overview
Description
Chemical Reactions Analysis
Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane has several scientific research applications. It is used in the study of chemical reactions and mechanisms, as well as in the development of new materials and compounds. In biology, it is used to investigate the effects of various chemical compounds on biological systems. In medicine, it is used in the development of new drugs and therapies. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane involves its interaction with specific molecular targets and pathways it is known that the compound exerts its effects through chemical interactions with other molecules .
Comparison with Similar Compounds
Tert-butyldiphenylsilan (S-methylsulfonimidoyl)methane can be compared with other similar compounds, such as tert-butyldiphenylsilan and S-methylsulfonimidoyl derivatives. These compounds share similar chemical structures and properties but may have different applications and mechanisms of action. The uniqueness of this compound lies in its specific combination of tert-butyldiphenylsilan and S-methylsulfonimidoyl groups, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOSSi/c1-18(2,3)22(19-21(4,5)20,16-12-8-6-9-13-16)17-14-10-7-11-15-17/h6-15H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPWCBBPSJUKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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